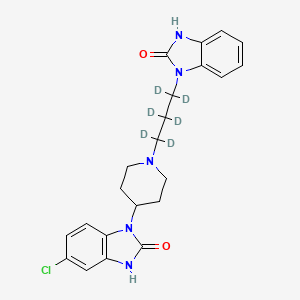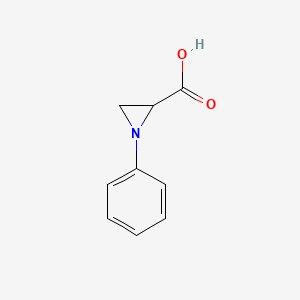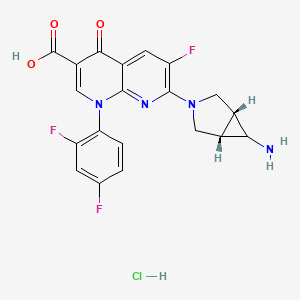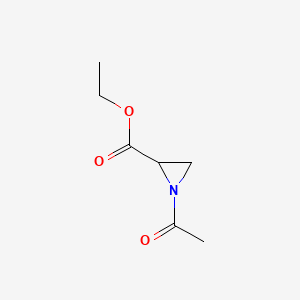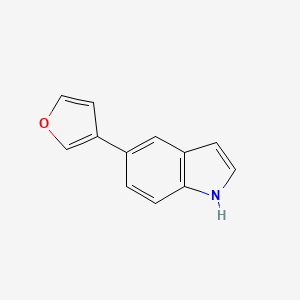
5-(furan-3-yl)-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Furan-3-yl)-1H-indole is an organic compound that features both a furan ring and an indole ring The furan ring is a five-membered aromatic ring with one oxygen atom, while the indole ring is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring
Mécanisme D'action
Target of Action
Furan derivatives, which include 5-(furan-3-yl)-1h-indole, have been found to interact with various targets or receptors in the body, such as mao inhibitors, kappa opioid receptor agonist, sigma receptor agonist, gaba receptor agonist, cox-2 inhibitor, beta blockers, μ opioid receptor agonist, muscarinic receptor agonist, α-adrenergic blockers, and calcium channel blockers .
Mode of Action
Furan derivatives are known to interact with their targets to show potential therapeutic effects . For instance, a compound with a similar structure, 5-(furan-3-yl)-1-(3-imidazol-1-yl-phenyl)-1H-benzoimidazole (BHFF), has been reported to act as a positive allosteric modulator at the GABAB receptor, exhibiting anxiolytic effects .
Biochemical Pathways
Furan derivatives are known to influence various biological activities and pathways, depending on their specific targets .
Pharmacokinetics
The furan ring, a constituent of this compound, is known to improve the pharmacokinetic characteristics of lead molecules, optimizing solubility and bioavailability parameters of proposed poorly soluble lead molecules .
Result of Action
Furan derivatives are known to have broad therapeutic properties, remedying various dispositions in clinical medicines .
Action Environment
The chemical industry has begun to switch from traditional resources such as crude oil to biomass, which could potentially influence the action environment of bio-based materials, including furan derivatives .
Analyse Biochimique
Biochemical Properties
Furan derivatives are known to interact with various enzymes, proteins, and other biomolecules The presence of the furan ring in 5-(Furan-3-yl)-1H-indole could potentially influence its interactions with these biomolecules
Cellular Effects
Furan derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(furan-3-yl)-1H-indole can be achieved through several synthetic routes. One common method involves the reaction of furan-3-carboxaldehyde with indole in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, often using a solvent such as ethanol or methanol, and may require heating to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve techniques such as recrystallization or chromatography to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions: 5-(Furan-3-yl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.
Reduction: The indole ring can be reduced to form tetrahydroindole derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.
Major Products Formed:
Oxidation: Furan-3-carboxylic acid derivatives.
Reduction: Tetrahydroindole derivatives.
Substitution: Various substituted furan and indole derivatives depending on the reagents used.
Applications De Recherche Scientifique
5-(Furan-3-yl)-1H-indole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Comparaison Avec Des Composés Similaires
5-(Furan-2-yl)-1H-indole: Similar structure but with the furan ring attached at the 2-position.
5-(Thiophen-3-yl)-1H-indole: Similar structure but with a thiophene ring instead of a furan ring.
5-(Pyridin-3-yl)-1H-indole: Similar structure but with a pyridine ring instead of a furan ring.
Uniqueness: 5-(Furan-3-yl)-1H-indole is unique due to the specific positioning of the furan ring at the 3-position of the indole ring. This positioning can influence the compound’s reactivity and interactions with other molecules, making it distinct from similar compounds with different ring attachments.
Propriétés
IUPAC Name |
5-(furan-3-yl)-1H-indole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO/c1-2-12-10(3-5-13-12)7-9(1)11-4-6-14-8-11/h1-8,13H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCROHJHXMCNULF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2)C=C1C3=COC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80692927 |
Source


|
| Record name | 5-(Furan-3-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80692927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144104-53-0 |
Source


|
| Record name | 5-(Furan-3-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80692927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R)-2,3,3,4-tetradeuterio-2-(dideuterioamino)-5-[(2,2-dimethylhydrazinyl)methylideneamino]pentanoic acid;dihydrochloride](/img/structure/B588563.png)
![2-[(8-Hydroxy-2-naphthalenyl)oxy]acetic acid](/img/structure/B588564.png)
![2-[(3-Hydroxy-2-naphthalenyl)oxy]acetic acid](/img/structure/B588565.png)
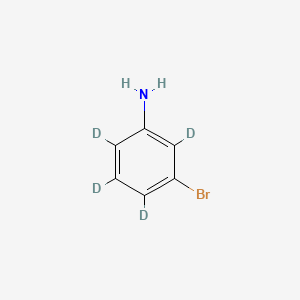
![2-[(1-Hydroxy-2-naphthalenyl)oxy]acetic acid](/img/structure/B588568.png)
